
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Overview
Description
The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is likely a complex organic molecule. It appears to contain a cycloheptane (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a 2-fluoro-benzoylamino group (a benzene ring with a fluorine atom and an amide group). Fluorinated compounds are often used in the fields of molecular imaging, pharmaceuticals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptane ring, the introduction of the carboxylic acid group, and the addition of the 2-fluoro-benzoylamino group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cycloheptane ring, the carboxylic acid group, and the 2-fluoro-benzoylamino group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The presence of the carboxylic acid group could make it reactive with bases, while the 2-fluoro-benzoylamino group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the carboxylic acid group could give it acidic properties, while the fluorine atom could affect its reactivity and stability .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Antiviral Research : Compounds related to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid" have been explored for their potential as antiviral agents. For example, 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues have been synthesized and evaluated for their inhibitory effects on adenovirus replication, highlighting the relevance of benzoylamino derivatives in developing antiviral drugs (Öberg et al., 2012).
Materials Science
- Fluorescent Probes and Sensors : Derivatives of cycloheptanecarboxylic acid have been investigated for their applications in fluorescence-based technologies. For instance, carboxy SNARF-4F, a fluorescent pH probe, utilizes the spectroscopic properties of benzene dicarboxylic acid derivatives for applications in ensemble and fluorescence correlation spectroscopies (Marcotte & Brouwer, 2005).
Synthetic Chemistry
- Fluorinated Heterocycles Synthesis : Research on fluorinated compounds, including those similar to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," has focused on the synthesis of fluorinated heterocycles. These compounds are of interest due to their potential pharmaceutical and agrochemical applications. A study described a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor, demonstrating a method to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Pharmacology
- Tumor Imaging and Delineation : The development of fluorine-18 labeled compounds, akin to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," for positron emission tomography (PET) imaging highlights the utility of fluorinated derivatives in medical diagnostics. Such compounds have been synthesized for tumor-avid amino acids, facilitating tumor delineation in PET imaging (Shoup & Goodman, 1999).
Safety And Hazards
properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDIPURTAHREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587566 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid | |
CAS RN |
912771-26-7 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



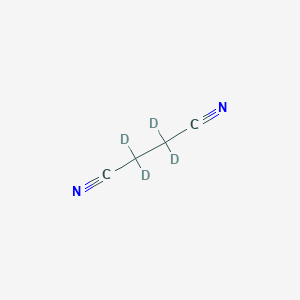
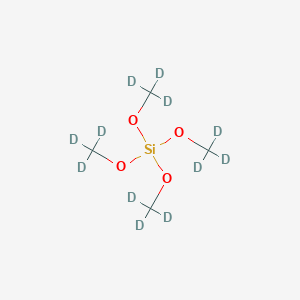
![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)
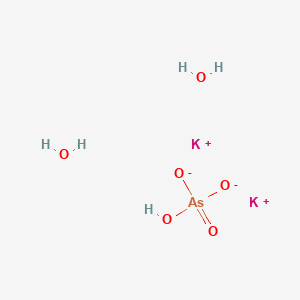
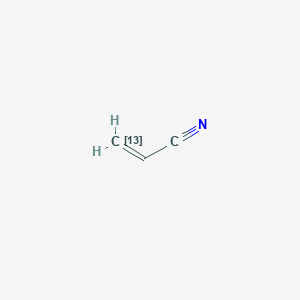

![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)

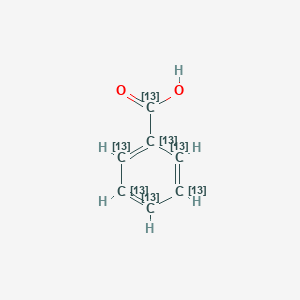



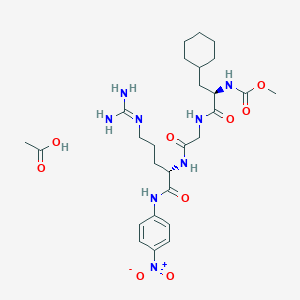
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)